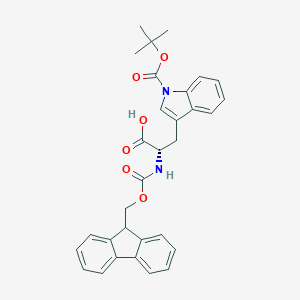

Fmoc-Trp(Boc)-OH

Description

The exact mass of the compound Fmoc-Trp(Boc)-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-Trp(Boc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Trp(Boc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOHASQZJSJZBT-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431755 | |

| Record name | Fmoc-Trp(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143824-78-6 | |

| Record name | Fmoc-L-Trp(Boc)-OH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143824-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Trp(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3V4CFM5R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Trp(Boc)-OH: A Core Component in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-N(in)-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, its indispensable role in mitigating common side reactions associated with tryptophan, and provide detailed experimental protocols for its application. This document is intended to serve as a valuable resource for professionals engaged in peptide research and drug development.

Introduction to Fmoc-Trp(Boc)-OH

Fmoc-Trp(Boc)-OH is a derivative of the essential amino acid L-tryptophan, engineered for use in Fmoc-based solid-phase peptide synthesis.[1][2] It features two orthogonal protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the acid-labile tert-butyloxycarbonyl (Boc) group on the indole nitrogen of the side chain.[2] This dual-protection scheme is fundamental to its utility, allowing for the precise and efficient incorporation of tryptophan into peptide sequences while preventing undesirable modifications.[1][3]

The indole side chain of tryptophan is highly susceptible to oxidation and alkylation by electrophiles, particularly carbocations generated during the acidic conditions of peptide cleavage.[3][4] The introduction of the Boc group on the indole nitrogen provides robust protection against these side reactions, significantly improving the purity and yield of the final peptide product.[3][5][6] This is especially crucial in the synthesis of peptides containing both tryptophan and arginine, as protecting groups from arginine (like Pbf) can generate reactive species upon cleavage.[3][5]

Chemical and Physical Properties

The quantitative data for Fmoc-Trp(Boc)-OH are summarized in the table below, providing key physical and chemical characteristics for experimental planning and execution.

| Property | Value | Reference(s) |

| CAS Number | 143824-78-6 | [7][8][9] |

| Molecular Formula | C₃₁H₃₀N₂O₆ | [7][8][9] |

| Molecular Weight | 526.58 g/mol | [8][9][10] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Purity (Typical) | ≥97.0% (HPLC) | [8][11][12] |

| Melting Point | ~97 °C | [1][10][13] |

| Optical Rotation [α]20/D | -21° ± 2° (c=1% in DMF) | [11][13] |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate | [2][13][14] |

| Storage Conditions | 2-8°C, protect from moisture | [1][10][13] |

The Challenge of Tryptophan in Peptide Synthesis and the Fmoc-Trp(Boc)-OH Solution

The synthesis of tryptophan-containing peptides is often complicated by the reactivity of the indole ring. During the final cleavage step from the resin, which typically employs strong acids like trifluoroacetic acid (TFA), carbocations are generated from the removal of other side-chain protecting groups (e.g., tert-butyl groups, Pbf from arginine). These electrophilic carbocations can attack the electron-rich indole ring, leading to irreversible alkylation and significantly compromising the purity of the crude peptide.[3][4][15]

Fmoc-Trp(Boc)-OH was developed specifically to overcome this challenge. The Boc group on the indole nitrogen effectively shields it from electrophilic attack.[3] During TFA cleavage, the Boc group is removed, but it forms a transient N-in-carboxy indole intermediate. This intermediate is unstable and quickly decarboxylates upon aqueous work-up, but its brief existence is sufficient to protect the indole ring from modification during the critical cleavage phase.[7][13][14] This mechanism ensures the integrity of the tryptophan residue is maintained.

References

- 1. nbinno.com [nbinno.com]

- 2. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. ≥97.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. Fmoc-Trp(Boc)-OH | 143824-78-6 | FF15878 | Biosynth [biosynth.com]

- 11. ≥97.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 12. Fmoc-Trp(Boc)-OH, ≥97.0% (HPLC) 143824-78-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 13. Fmoc-Trp(Boc)-OH CAS#: 143824-78-6 [m.chemicalbook.com]

- 14. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]

- 15. peptide.com [peptide.com]

Fmoc-Trp(Boc)-OH CAS number and material safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound Fmoc-Trp(Boc)-OH, including its CAS number, safety data, and applications in scientific research, particularly in the field of peptide synthesis.

Chemical Identification

The Chemical Abstracts Service (CAS) number for Fmoc-Trp(Boc)-OH is 143824-78-6 .[1][2][3][4][5]

Physicochemical and Safety Data

The following table summarizes the key quantitative data for Fmoc-Trp(Boc)-OH, compiled from various safety data sheets and chemical suppliers.

| Property | Value | References |

| Molecular Formula | C₃₁H₃₀N₂O₆ | [1][2][3][4][5] |

| Molecular Weight | 526.58 g/mol | [2][3][5] |

| Appearance | White solid | [6][7] |

| Melting Point | Approximately 97 °C (Decomposes before melting) | [5][7] |

| Optical Activity | [α]20/D −21±2°, c = 1% in DMF | [3][8] |

| Purity | ≥95% to ≥97.0% (HPLC) | [2][3] |

| Storage Temperature | 2-8°C | [3][5][7][9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |

| Water Solubility | 0.00009 g/L at 20 °C | [7][10] |

| Acute Oral LD50 (Rat) | >2000 mg/kg | [10][11] |

| Acute Dermal LD50 (Rabbit) | >2000 mg/kg | [10][11] |

Material Safety Data Sheet (MSDS) Summary

Fmoc-Trp(Boc)-OH is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects.[9][11][12]

Hazard Statements:

Precautionary Statements:

-

Prevention: Avoid breathing dust.[9][12] Contaminated work clothing should not be allowed out of the workplace.[9][12] Wear protective gloves.[9] Avoid release to the environment.[9][12]

-

Response: If on skin, wash with plenty of soap and water.[9] If skin irritation or a rash occurs, get medical advice/attention.[9][12] Collect spillage.[9][12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[9]

First-Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7][12]

-

Skin Contact: Wash off with soap and plenty of water.[7][12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[12]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7][12]

Handling and Storage:

-

Avoid contact with skin and eyes and the formation of dust and aerosols.[9]

-

Keep the container tightly closed in a dry and well-ventilated place.[7][9]

Experimental Protocols and Applications

Fmoc-Trp(Boc)-OH is a crucial reagent in Fmoc solid-phase peptide synthesis (SPPS) , a foundational technique in drug discovery and development.[3][6] Its primary application is in the synthesis of peptides containing tryptophan, particularly when arginine is also present. The Boc protecting group on the indole side chain of tryptophan minimizes side reactions during the deprotection of other amino acid side chains, such as the sulfonyl protecting groups from arginine. This results in purer crude peptides and higher yields.[4][13][14]

General Workflow for Fmoc Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of Fmoc SPPS.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Deprotection of the Trp(Boc) Side Chain

A key advantage of using Fmoc-Trp(Boc)-OH is the stability of the Boc group during the Fmoc deprotection steps. The Boc group is removed during the final cleavage from the resin, typically using a strong acid like trifluoroacetic acid (TFA). The cleavage with TFA generates an N-in-carboxy indole intermediate, which protects the tryptophan from alkylation and sulfonation. This intermediate is then removed under aqueous conditions during the work-up of the peptide.[1][6]

Caption: Deprotection pathway for the Trp(Boc) side chain.

Logical Relationships in Safe Handling

The safe handling of Fmoc-Trp(Boc)-OH involves a hierarchy of controls, from engineering controls to personal protective equipment.

Caption: Hierarchy of safety controls for handling Fmoc-Trp(Boc)-OH.

References

- 1. chempep.com [chempep.com]

- 2. chemscene.com [chemscene.com]

- 3. Fmoc-Trp(Boc)-OH = 97.0 HPLC 143824-78-6 [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc-Trp(Boc)-OH | 143824-78-6 | FF15878 | Biosynth [biosynth.com]

- 6. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]

- 7. Fmoc-Trp(Boc)-OH - Safety Data Sheet [chemicalbook.com]

- 8. ≥97.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. severnbiotech.com [severnbiotech.com]

- 12. Page loading... [wap.guidechem.com]

- 13. advancedchemtech.com [advancedchemtech.com]

- 14. peptide.com [peptide.com]

An In-depth Technical Guide to the Synthesis of Fmoc-Trp(Boc)-OH from L-Tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for Nα-(9-Fluorenylmethoxycarbonyl)-N-in-(tert-butoxycarbonyl)-L-tryptophan (Fmoc-Trp(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The strategic introduction of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen of tryptophan is paramount for preventing unwanted side reactions, such as alkylation, during peptide synthesis, particularly in sequences containing arginine. This guide details the experimental protocols for the two key stages of the synthesis, presents quantitative data for each step, and includes a workflow diagram for clarity.

Introduction

L-Tryptophan, with its nucleophilic indole side chain, presents a unique challenge in peptide synthesis. The indole ring is susceptible to electrophilic attack from carbocations generated during the cleavage of other protecting groups, leading to impurities and reduced yields. To mitigate this, the indole nitrogen is protected with a Boc group, which is stable under the basic conditions used for Fmoc group removal but is readily cleaved under the final acidic cleavage conditions. The subsequent protection of the α-amino group with the Fmoc group yields the final product, Fmoc-Trp(Boc)-OH, ready for incorporation into peptide sequences.

Synthesis Pathway Overview

The synthesis of Fmoc-Trp(Boc)-OH from L-tryptophan is a two-step process:

-

N-in-Boc Protection: Selective protection of the indole nitrogen of L-tryptophan with a tert-butoxycarbonyl (Boc) group to yield N-in-Boc-L-tryptophan (Trp(Boc)-OH).

-

N-α-Fmoc Protection: Protection of the α-amino group of N-in-Boc-L-tryptophan with a 9-fluorenylmethoxycarbonyl (Fmoc) group to yield the final product, Fmoc-Trp(Boc)-OH.

Experimental Protocols

Step 1: Synthesis of N-in-Boc-L-tryptophan (Trp(Boc)-OH)

This protocol details the selective protection of the indole nitrogen of L-tryptophan using di-tert-butyl dicarbonate (Boc)₂O and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

-

L-Tryptophan

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of L-tryptophan methyl ester in acetonitrile (MeCN), add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-in-Boc-L-tryptophan methyl ester.

-

Saponification: Dissolve the crude methyl ester in a mixture of methanol and water. Add sodium hydroxide (1 equivalent) and stir the mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).

-

Purification: Acidify the reaction mixture with 1 M HCl to a pH of approximately 3-4. Extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude N-in-Boc-L-tryptophan can be further purified by flash column chromatography on silica gel.

Step 2: Synthesis of Nα-Fmoc-N-in-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH)

This protocol describes the protection of the α-amino group of N-in-Boc-L-tryptophan using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Materials:

-

N-in-Boc-L-tryptophan

-

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

n-Heptane

-

Isopropyl ether

Procedure:

-

Reaction Setup: Dissolve N-in-Boc-L-tryptophan in a mixture of dioxane and a 10% aqueous sodium bicarbonate solution.

-

Addition of Fmoc-Cl: Cool the solution in an ice bath and add a solution of Fmoc-Cl in dioxane dropwise while maintaining the temperature at 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Add water to the reaction mixture and wash with diethyl ether to remove any unreacted Fmoc-Cl and byproducts. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

-

Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Fmoc-Trp(Boc)-OH.

-

Final Purification: The crude product can be purified by stirring in a mixture of isopropyl ether and n-heptane, followed by filtration and drying under vacuum to yield the purified Fmoc-Trp(Boc)-OH.[1]

Quantitative Data

The following tables summarize the typical quantitative data for each step of the synthesis.

Table 1: Synthesis of N-in-Boc-L-tryptophan

| Parameter | Value | Reference |

| Yield | Almost quantitative (for the methyl ester) | |

| Purity | >95% (after chromatography) | - |

| Key Reagents | (Boc)₂O, DMAP | |

| Solvent | Acetonitrile |

Table 2: Synthesis of Fmoc-Trp(Boc)-OH

| Parameter | Value | Reference |

| Yield | 86% (after purification) | [1] |

| Purity | ≥97.0% (HPLC) | [2] |

| Key Reagents | Fmoc-Cl, NaHCO₃ | - |

| Solvent | Dioxane/Water | - |

Experimental Workflow and Logical Relationships

Caption: Synthetic workflow for Fmoc-Trp(Boc)-OH from L-tryptophan.

Conclusion

The synthesis of Fmoc-Trp(Boc)-OH is a crucial process for enabling the successful solid-phase synthesis of complex tryptophan-containing peptides. The protection of the indole nitrogen with a Boc group effectively prevents deleterious side reactions, leading to higher purity and yields of the final peptide product. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals to confidently and efficiently synthesize this essential amino acid derivative. Careful execution of the described steps, coupled with diligent monitoring and purification, will ensure the production of high-quality Fmoc-Trp(Boc)-OH for advanced research and development applications.

References

Solubility characteristics of Fmoc-Trp(Boc)-OH in DMF and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-N(in)-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). A thorough understanding of its solubility in various organic solvents is paramount for optimizing peptide coupling reactions, ensuring high yields, and maintaining the purity of synthetic peptides. This document details the solubility profile of Fmoc-Trp(Boc)-OH, presents a standardized protocol for its experimental determination, and illustrates its application within the context of SPPS.

Physicochemical Properties of Fmoc-Trp(Boc)-OH

| Property | Value |

| Chemical Formula | C₃₁H₃₀N₂O₆ |

| Molecular Weight | 526.58 g/mol |

| Appearance | White to off-white powder/crystal[1] |

| CAS Number | 143824-78-6[2][3] |

| Melting Point | Approximately 97-99°C[1][4] |

| Storage Temperature | 2–8°C, protected from moisture and light[1][2] |

Solubility of Fmoc-Trp(Boc)-OH in Organic Solvents

Fmoc-Trp(Boc)-OH is generally soluble in a range of polar aprotic and other organic solvents.[2][3][4][5] The bulky and hydrophobic nature of both the Fmoc and Boc protecting groups contributes significantly to its solubility profile in organic media.

Quantitative Solubility Data

The following table summarizes the available qualitative and estimated quantitative solubility of Fmoc-Trp(Boc)-OH in common organic solvents used in peptide synthesis. It is important to note that these quantitative values are estimations based on qualitative descriptions and data from structurally similar compounds and should be empirically verified for specific applications.

| Solvent | Abbreviation | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) | Molar Concentration (M) |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble / Clearly Soluble | > 200 | > 0.38 |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Soluble | > 200 | > 0.38 |

| Dimethyl sulfoxide | DMSO | Polar Aprotic | Soluble[2][5] | > 200 | > 0.38 |

| Dichloromethane | DCM | Chlorinated | Soluble[2][5] | 50 - 150 | 0.09 - 0.28 |

| Chloroform | CHCl₃ | Chlorinated | Soluble[2][5] | 50 - 150 | 0.09 - 0.28 |

| Ethyl Acetate | EtOAc | Ester | Soluble[2][5] | 20 - 50 | 0.04 - 0.09 |

| Acetone | (CH₃)₂CO | Ketone | Soluble[2][5] | 20 - 50 | 0.04 - 0.09 |

| Tetrahydrofuran | THF | Ether | Moderately Soluble | 10 - 30 | 0.02 - 0.06 |

| Acetonitrile | ACN | Nitrile | Slightly Soluble | < 10 | < 0.02 |

Note: The solubility of Fmoc-amino acids can be influenced by factors such as the purity of the compound and the solvent, temperature, and the presence of other reagents. For critical applications, it is highly recommended to determine the solubility experimentally.

Factors Influencing Solubility

The solubility of Fmoc-protected amino acids is a multifactorial property. A logical relationship between these factors is depicted in the diagram below.

Caption: Logical diagram of factors affecting the solubility of Fmoc-amino acids.

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for the quantitative determination of the solubility of Fmoc-Trp(Boc)-OH in a specific solvent using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Fmoc-Trp(Boc)-OH

-

Solvent of interest (e.g., DMF, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of Fmoc-Trp(Boc)-OH to a known volume of the solvent in a sealed vial.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

-

-

Sample Dilution:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Analyze the diluted sample by reverse-phase HPLC.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA) is typically used.

-

Detection: UV at 265 nm (due to the Fmoc group).

-

Quantification: Determine the concentration of Fmoc-Trp(Boc)-OH in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in mg/mL, g/L, or mol/L.

-

Preparation of HPLC Calibration Curve

-

Prepare a stock solution of Fmoc-Trp(Boc)-OH of a known concentration in the solvent of interest.

-

Perform a series of dilutions to create at least five calibration standards of different concentrations.

-

Inject each standard into the HPLC system and record the corresponding peak area.

-

Plot a graph of peak area versus concentration and determine the linearity (R² value).

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Trp(Boc)-OH is a key reagent in SPPS, a technique that allows for the stepwise synthesis of peptides on a solid support. The solubility of this protected amino acid in the reaction solvent (commonly DMF) is critical for the efficiency of the coupling step. The general workflow of an Fmoc-SPPS cycle is illustrated below.

Caption: The workflow of Fmoc solid-phase peptide synthesis.

Conclusion

The solubility of Fmoc-Trp(Boc)-OH in organic solvents is a critical parameter for its effective use in solid-phase peptide synthesis. While it exhibits good solubility in common polar aprotic solvents such as DMF and NMP, its solubility is more limited in less polar solvents. The provided experimental protocol offers a reliable method for determining precise solubility values, which is essential for process optimization and ensuring the synthesis of high-quality peptides. The diagrams presented offer a visual representation of the factors influencing solubility and the workflow of SPPS, providing a comprehensive resource for researchers and professionals in the field of drug development and peptide chemistry.

References

- 1. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]

- 2. Fmoc-Trp(Boc)-OH CAS#: 143824-78-6 [m.chemicalbook.com]

- 3. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]

- 4. Fmoc-Trp(Boc)-OH , 97% , 143824-78-6 - CookeChem [cookechem.com]

- 5. Fmoc-Trp(Boc)-OH | CAS:143824-78-6 | High Purity | Manufacturer BioCrick [biocrick.com]

Safeguarding the Cornerstone of Peptide Synthesis: A Technical Guide to the Storage and Stability of Fmoc-Trp(Boc)-OH

For Immediate Release

A comprehensive technical guide detailing the optimal storage conditions and stability profile of Fmoc-Trp(Boc)-OH, a critical raw material for peptide synthesis, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the factors influencing the integrity of this tryptophan derivative, ensuring the reliability and reproducibility of synthetic peptide manufacturing.

Fmoc-Trp(Boc)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-N-in-(tert-butoxycarbonyl)-L-tryptophan, is a cornerstone in solid-phase peptide synthesis (SPPS), particularly for sequences containing the sensitive tryptophan residue. The dual protection afforded by the Fmoc and Boc groups is essential for preventing unwanted side reactions during peptide chain elongation. However, the stability of this complex molecule is paramount, as degradation can introduce impurities that compromise the final peptide's purity, yield, and biological activity. This guide outlines the best practices for handling and storage, supported by available stability data and analytical methodologies.

Recommended Storage Conditions

To maintain the high purity and integrity of Fmoc-Trp(Boc)-OH, it is imperative to adhere to stringent storage protocols. The primary factors influencing its stability are temperature, moisture, and light.

Key Storage Recommendations:

-

Temperature: The recommended storage temperature for Fmoc-Trp(Boc)-OH is 2-8°C .[1][2][3] For long-term storage of stock solutions, temperatures of -20°C are often utilized to further minimize degradation.

-

Moisture: The compound is sensitive to moisture.[2] It should be stored in a dry environment, preferably in a desiccator, within well-sealed containers to prevent hydrolysis of the protecting groups.

-

Light: While specific photostability studies are not widely published, general best practices for light-sensitive compounds should be followed. Storage in amber vials or in the dark is recommended to prevent potential photodegradation.

-

Inert Atmosphere: For long-term storage, flushing the container with an inert gas such as argon or nitrogen can help to displace oxygen and moisture, further preserving the compound's stability.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down potential hydrolytic reactions. |

| Humidity | Low (Store in a desiccator) | Prevents hydrolysis of the Boc and Fmoc protecting groups. |

| Light | Dark (Amber vials or dark room) | Protects against potential photodegradation of the chromophoric Fmoc group and the indole ring. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Reduces the risk of oxidation and moisture-mediated degradation. |

Stability Profile of Fmoc-Trp(Boc)-OH

The stability of Fmoc-Trp(Boc)-OH is intrinsically linked to the chemical nature of its protecting groups, the α-amino Fmoc group and the indole Boc group. Degradation can occur through several pathways, primarily hydrolysis and thermal decomposition.

Hydrolytic Stability

The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions. While generally stable in the solid state, the presence of moisture, especially in combination with any acidic impurities, can lead to the cleavage of the Boc group. The Fmoc group is relatively stable to acid but is susceptible to cleavage by bases.

A study on the acid lability of Fmoc-Trp(Boc)-OH in a solution of trifluoroacetic acid (TFA) and water in dichloromethane (CH₂Cl₂) demonstrated the cleavage of the Boc group.

| TFA Concentration (%) | H₂O Concentration (%) | CH₂Cl₂ Concentration (%) | Deprotection (%) after 1h |

| 10 | 2 | 88 | 69 |

| 5 | 2 | 93 | 45 |

| 1 | 2 | 97 | 10 |

| Data adapted from a study on acid lability.[4] |

This data highlights the sensitivity of the Boc group to acidic conditions, underscoring the importance of a dry storage environment to prevent inadvertent deprotection.

Thermal Stability

Elevated temperatures can promote the degradation of Fmoc-Trp(Boc)-OH. While stable at the recommended refrigerated temperatures, higher temperatures can lead to the cleavage of both the Fmoc and Boc protecting groups. One study on the thermal cleavage of the Fmoc group noted that at 120°C in DMSO, approximately 50% of the Boc group on Fmoc-Trp(Boc)-OH was also cleaved.[5] This indicates that thermal stress can compromise the integrity of the molecule.

Potential Degradation Pathways and Impurities

During storage, the primary degradation pathways for Fmoc-Trp(Boc)-OH are anticipated to be the hydrolysis of the Boc and Fmoc groups.

Caption: Potential degradation pathways of Fmoc-Trp(Boc)-OH under improper storage conditions.

Common impurities that may be present in Fmoc-Trp(Boc)-OH raw material or arise from degradation include:

-

Fmoc-Trp-OH: Resulting from the loss of the Boc group.

-

H-Trp(Boc)-OH: Resulting from the loss of the Fmoc group.[6]

-

H-Trp-OH (Tryptophan): Resulting from the loss of both protecting groups.[6]

-

Dipeptide impurities (e.g., Fmoc-Trp(Boc)-Trp(Boc)-OH): These can form during the synthesis of the Fmoc-amino acid itself.[6]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for assessing the purity of Fmoc-Trp(Boc)-OH and detecting any degradation products. While a universally validated method is not publicly available, a general approach based on methods for similar compounds can be employed.

Illustrative HPLC Method for Purity Analysis:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over 20-30 minutes. For example, 30-90% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 280 nm.

-

Temperature: 25°C.

This method should be validated to ensure it can separate the intact Fmoc-Trp(Boc)-OH from its potential degradation products and other impurities. A technical application note on the chiral separation of Fmoc protected α-amino acids also provides a detailed HPLC method that can be adapted for purity analysis.[7]

Purification Protocol

Should the purity of a batch of Fmoc-Trp(Boc)-OH be compromised, a purification step may be necessary. A published method involves the following steps:

-

Dissolve the Fmoc-Trp(Boc)-OH in Isopropyl Ether.

-

Stir the mixture for approximately 30 minutes.

-

Transfer this mixture to n-Heptane and stir for about 1 hour.

-

Filter the resulting precipitate and wash with n-Heptane.

-

Dry the purified product under vacuum at 50°C.[8]

Workflow for Proper Handling and Storage

To ensure the long-term stability and usability of Fmoc-Trp(Boc)-OH, a systematic workflow should be implemented from receipt to use.

Caption: Recommended workflow for the handling and storage of Fmoc-Trp(Boc)-OH.

Conclusion

The integrity of Fmoc-Trp(Boc)-OH is a critical determinant of the success of peptide synthesis. Adherence to proper storage conditions—specifically, maintaining a cool, dry, and dark environment—is essential for preserving its stability. Regular purity assessment using a validated HPLC method is recommended to ensure the quality of this vital reagent. By following the guidelines outlined in this technical guide, researchers and drug development professionals can minimize the risk of using degraded material, thereby ensuring the synthesis of high-quality peptides for their research and therapeutic applications.

References

- 1. Fmoc-Trp(Boc)-OH, ≥97.0% (HPLC) 143824-78-6 India [ottokemi.com]

- 2. nbinno.com [nbinno.com]

- 3. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chimia.ch [chimia.ch]

- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 7. phenomenex.com [phenomenex.com]

- 8. ajpamc.com [ajpamc.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc and Boc Protecting Groups

For Immediate Release

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the final peptide product. This technical guide provides an in-depth analysis of the two most prevalent α-amino protecting groups in solid-phase peptide synthesis (SPPS): 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc). This document is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides.

Introduction to Protecting Groups in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[] To ensure the correct sequence and prevent unwanted side reactions, the α-amino group of the incoming amino acid must be temporarily blocked by a protecting group.[2][3] This protecting group is then removed (deprotected) to allow for the formation of a peptide bond with the next amino acid in the sequence.[] The choice of this temporary protecting group dictates the entire synthetic strategy.[2]

The two dominant strategies in modern SPPS are based on the use of the base-labile Fmoc group and the acid-labile Boc group.[3] Their distinct chemical properties and deprotection conditions have significant implications for synthesis efficiency, compatibility with different amino acid side chains, and the overall success of synthesizing complex peptides.[][]

The Boc/Bzl Strategy: The Foundation of SPPS

The Boc/Bzl strategy, the first to be widely adopted, utilizes the tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group.[][6] The side chains of reactive amino acids are protected by more permanent, benzyl-based (Bzl) groups.[7]

Chemistry of the Boc Group

The Boc group is cleaved under strong acidic conditions, typically using trifluoroacetic acid (TFA).[][8] This graduated acid lability forms the basis of the Boc/Bzl strategy, where the temporary Boc group can be removed without significantly affecting the more acid-stable, side-chain protecting groups.[6][7]

The Boc-SPPS Workflow

The cyclical process of Boc-SPPS involves the following key steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with a solution of TFA in dichloromethane (DCM).[7][9]

-

Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine, typically with a hindered base like diisopropylethylamine (DIEA).[7][10]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the peptide chain.[10]

-

Washing: Excess reagents and byproducts are removed by washing the resin.[]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][11]

Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.

The Fmoc/tBu Strategy: The Modern Standard

The Fmoc/tBu strategy has largely become the preferred method for SPPS due to its milder reaction conditions and true orthogonality.[2][12] This approach employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile tert-butyl (tBu) based groups for permanent side-chain protection.[6][7]

Chemistry of the Fmoc Group

The Fmoc group is stable to acidic conditions but is readily cleaved by a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3][] This orthogonality allows for the selective removal of the Fmoc group without affecting the acid-labile side-chain protecting groups.[][12]

The Fmoc-SPPS Workflow

The Fmoc-SPPS cycle consists of the following steps:

-

Deprotection: The N-terminal Fmoc group is removed by treatment with a piperidine/DMF solution.[13]

-

Washing: The resin is washed to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.[13]

-

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine.[13]

-

Washing: Excess reagents and byproducts are removed by washing.[]

This cycle is repeated for each amino acid in the sequence. The final cleavage of the peptide from the resin and removal of the tBu-based side-chain protecting groups is accomplished with a single treatment of TFA.[8][12]

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Comparative Analysis of Fmoc and Boc Strategies

The choice between the Fmoc and Boc strategies depends on the specific peptide sequence, desired scale, and available equipment.[]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |

| Deprotection Conditions | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA in DCM) |

| Final Cleavage | TFA | HF or TFMSA (highly corrosive) |

| Orthogonality | Fully orthogonal | Not fully orthogonal |

| Automation | Easily automated | More complex due to corrosive reagents |

| Compatibility | Good for acid-sensitive residues and modifications (e.g., phosphorylation, glycosylation) | Can be advantageous for hydrophobic and aggregation-prone sequences |

| Cost | Fmoc-amino acids can be more expensive | Boc-amino acids are generally less expensive |

Experimental Protocols

Protocol for Fmoc Deprotection

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvent: DMF

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.[2]

-

Drain the DMF from the resin.[2]

-

Add the deprotection solution to the resin and agitate for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step one more time.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.

Protocol for Boc Deprotection

Materials:

-

Boc-protected peptide-resin

-

Deprotection solution: 50% TFA in DCM

-

Washing solvent: DCM

-

Neutralization solution: 5-10% DIEA in DCM

Procedure:

-

Swell the peptide-resin in DCM.[10]

-

Perform a short pre-wash with the deprotection solution for 5 minutes.[9]

-

Add fresh deprotection solution and agitate for 15-25 minutes at room temperature.[9]

-

Drain the deprotection solution and wash the peptide-resin with DCM.[10]

-

Add the neutralization solution to the resin and agitate for 5-10 minutes at room temperature.[10]

-

Drain the neutralization solution and wash the resin thoroughly with DCM.

Logical Relationship of Protecting Group Strategies

Caption: The relationship between SPPS and the Fmoc and Boc protecting group strategies.

Conclusion

Both Fmoc and Boc protecting groups play a crucial role in the successful solid-phase synthesis of peptides. The Fmoc/tBu strategy has become the dominant approach in modern SPPS due to its milder deprotection conditions, true orthogonality, and ease of automation.[2][12] However, the Boc/Bzl strategy remains a valuable tool, particularly for the synthesis of long or difficult peptide sequences that are prone to aggregation.[11] A thorough understanding of the chemistry and practical considerations of both strategies is essential for any researcher or professional involved in the field of peptide drug discovery and development.

References

- 2. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 13. chem.uci.edu [chem.uci.edu]

The Imperative of Dual Protection on the Tryptophan Side Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, a cornerstone of drug discovery and biomedical research, demands a meticulous approach to the chemical vulnerabilities of each amino acid residue. Among the proteinogenic amino acids, tryptophan (Trp) presents a significant challenge due to the high reactivity of its indole side chain. This guide provides an in-depth analysis of the chemical principles and practical strategies for protecting the tryptophan side chain, focusing on the concept of dual protection as a critical element for achieving high yield and purity in Solid-Phase Peptide Synthesis (SPPS).

The Challenge: The Reactive Indole Nucleus of Tryptophan

The indole ring of the tryptophan side chain is electron-rich, rendering it highly susceptible to electrophilic attack and oxidation.[1] During the iterative cycles of SPPS, particularly during the final acid-mediated cleavage of the peptide from the resin and removal of other side-chain protecting groups, a variety of reactive electrophiles are generated.

Key side reactions involving unprotected tryptophan include:

-

Alkylation: Carbocations generated from acid-labile protecting groups (e.g., tert-butyl from Boc or tBu groups, or Pbf/Pmc from Arginine) or from the resin linker itself can alkylate the indole ring.[1][2] This leads to undesired peptide adducts that are difficult to separate from the target product.

-

Oxidation: The indole ring is easily oxidized by various reagents or even atmospheric oxygen, especially under acidic conditions, leading to a heterogeneous mixture of byproducts.[3]

-

Sulfonation: When peptides containing both tryptophan and sulfonyl-protected arginine (e.g., Arg(Pmc), Arg(Pbf)) are synthesized, the sulfonyl moiety can migrate to the tryptophan indole ring during cleavage.[4]

These side reactions significantly reduce the yield and purity of the final peptide, complicating purification and compromising the integrity of the final product.[1] Therefore, effective protection of the indole side chain is paramount.

The Strategy: Dual Protection in Peptide Synthesis

The concept of "dual protection" for a tryptophan building block in SPPS refers to the orthogonal protection scheme involving two key sites on the amino acid:

-

Temporary Nα-protection: This group, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, protects the alpha-amino group during the coupling of the next amino acid in the sequence. It is removed at the beginning of each synthesis cycle.

-

"Permanent" Side-Chain Protection: This group protects the indole nitrogen (N-in) throughout the entire synthesis and is only removed during the final cleavage and global deprotection step.

This dual-protection strategy is fundamental to modern SPPS. The choice of the side-chain protecting group is dictated by the chemistry of the Nα-protection (Fmoc vs. Boc strategy).

Fmoc/tBu Strategy: N-in-Boc Protection

In the most common Fmoc-based SPPS, the N-in-tert-butyloxycarbonyl (Boc) group is the gold standard for tryptophan side-chain protection.[1] The Fmoc-Trp(Boc)-OH monomer is utilized during synthesis.

-

Mechanism of Protection: The electron-withdrawing Boc group deactivates the indole ring, reducing its nucleophilicity and thus its susceptibility to electrophilic attack by carbocations during the final trifluoroacetic acid (TFA)-mediated cleavage.[1]

-

Stability: The Boc group is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc removal in each cycle.

-

Removal: It is efficiently cleaved by strong acid (TFA) during the final deprotection step.[1]

The use of Fmoc-Trp(Boc)-OH has been shown to dramatically reduce alkylation, especially in sequences containing multiple arginine residues, leading to significantly higher purity and yield of the target peptide.[5][6]

Boc/Bzl Strategy: N-in-Formyl Protection

In the alternative Boc-based SPPS strategy, where the Nα-amino group is protected by the acid-labile Boc group, a different side-chain protection is required. Here, the N-in-formyl (For) group is a common choice.

-

Mechanism of Protection: The formyl group also serves to deactivate the indole ring against electrophilic attack.

-

Stability: It is stable to the moderate acid conditions used for the repetitive removal of the Nα-Boc group.

-

Drawbacks and Side Reactions: A significant drawback of the formyl group is its potential to migrate from the indole nitrogen to a free Nα-amino group. This irreversible transfer leads to N-terminally formylated, truncated peptide by-products, which can complicate purification. The rate of this side reaction is sequence-dependent.

-

Removal: The formyl group is typically removed by a base (e.g., piperidine) or with strong acids like hydrogen fluoride (HF) in the presence of scavengers.[1][7]

Data Presentation: Performance Comparison

The selection of a protection strategy directly impacts the outcome of the peptide synthesis. The following table summarizes the performance and key characteristics of the discussed side-chain protecting groups.

| Protecting Group | Synthesis Strategy | Stability | Deprotection Conditions | Key Advantages | Common Side Reactions Prevented | Reported Deprotection Yield |

| None | Fmoc/Boc | Low in acid | - | Simplicity in monomer prep | - | N/A (Yields are product-dependent and generally lower) |

| Boc | Fmoc | Stable to base (piperidine) | Strong acid (e.g., TFA) | Excellent prevention of indole alkylation and sulfonation.[1] | Alkylation from Arg(Pbf/Pmc), tert-butylation.[1] | Up to 90% |

| For | Boc | Stable to moderate acid | Base (e.g., piperidine, DMEDA) or strong acid (HF) with scavengers.[1] | Stable in Boc-SPPS cycles. | Prevents modification during synthesis. | Up to 95% (with DMEDA) |

Note: Reported yields are from various studies and may not be directly comparable due to differences in peptide sequence and experimental conditions.[1]

Experimental Protocols

Detailed and validated protocols are essential for successful synthesis. Below are methodologies for the key steps involving protected tryptophan.

Protocol 1: Synthesis of Fmoc-Trp(Boc)-OH

This protocol describes the introduction of the Boc protecting group onto the indole nitrogen of Nα-Fmoc-L-tryptophan.

Materials:

-

Nα-Fmoc-L-tryptophan

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (MeCN)

Procedure:

-

Dissolve Nα-Fmoc-L-tryptophan in acetonitrile.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Add an excess (approx. 1.5-2.0 equivalents) of di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by TLC or HPLC.

-

Upon completion, quench the reaction (e.g., with water) and purify the product, Fmoc-Trp(Boc)-OH, by chromatography.

Protocol 2: Standard Fmoc-SPPS Cycle with Fmoc-Trp(Boc)-OH

This protocol outlines a single coupling cycle within a larger Fmoc-SPPS workflow.

Materials:

-

Peptide-resin with free N-terminal amine

-

Fmoc-Trp(Boc)-OH (3-5 equivalents)

-

Coupling reagent (e.g., HBTU/HATU, 3-5 equivalents)

-

Base (e.g., DIPEA, 6-10 equivalents)

-

DMF (N,N-Dimethylformamide)

-

20% Piperidine in DMF

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Nα-Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Trp(Boc)-OH, the coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Allow to pre-activate for several minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Final Cleavage and Deprotection (TFA-based)

This protocol is for the final cleavage of the peptide from the resin and removal of the Trp(Boc) and other acid-labile side-chain protecting groups.

Materials:

-

Dry, protected peptide-resin

-

Cleavage Cocktail (e.g., "Reagent K" or a simpler mixture)

-

Cold diethyl ether

Recommended Cleavage Cocktail (General Purpose):

-

Trifluoroacetic acid (TFA): 95%

-

Water: 2.5%

-

Triisopropylsilane (TIS): 2.5%

Procedure:

-

Place the dry peptide-resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.[3]

-

Filter the cleavage mixture to separate the resin. Collect the filtrate containing the peptide.

-

Wash the resin with a small additional volume of TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and organic byproducts.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Mandatory Visualizations

Diagrams are provided to clarify the chemical logic and experimental workflows.

Caption: Logical diagram of tryptophan side-chain problem and solution.

Caption: Experimental workflow for a single Fmoc-Trp(Boc)-OH coupling cycle.

Caption: Workflow for final peptide cleavage and deprotection.

Conclusion

The strategic protection of the tryptophan side chain is not merely an optional step but a mandatory requirement for the successful synthesis of high-purity peptides. The dual-protection framework, employing a temporary Nα-group and a robust, orthogonal N-in-side-chain group like Boc, effectively mitigates the inherent reactivity of the indole ring. By preventing unwanted alkylation and oxidation, particularly during the harsh final cleavage step, this strategy ensures higher crude yields and simplifies subsequent purification. For researchers in drug development and chemical biology, a thorough understanding and implementation of these protection strategies are critical to accessing synthetic peptides with the fidelity required for demanding scientific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]

Physicochemical Properties of Fmoc-Trp(Boc)-OH: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the core physicochemical properties of Nα-(9-Fluorenylmethoxycarbonyl)-N-in-(tert-butoxycarbonyl)-L-tryptophan (Fmoc-Trp(Boc)-OH).

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-N-in-(tert-butoxycarbonyl)-L-tryptophan, commonly abbreviated as Fmoc-Trp(Boc)-OH, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS).[1][2] Its dual-protection scheme, featuring the base-labile Fmoc group on the α-amino group and the acid-labile Boc group on the indole nitrogen of the tryptophan side chain, offers a strategic advantage in the synthesis of complex peptides. This strategic protection minimizes side reactions associated with the nucleophilic indole ring, particularly in sequences containing arginine, thereby enhancing the purity and yield of the final peptide product.[2] This technical guide provides a comprehensive overview of the key physicochemical properties of solid Fmoc-Trp(Boc)-OH, detailed experimental protocols for their determination, and its application in peptide synthesis.

Physicochemical Properties

Fmoc-Trp(Boc)-OH is typically supplied as a white to off-white crystalline powder. Its key physicochemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| CAS Number | 143824-78-6 | |

| Molecular Formula | C₃₁H₃₀N₂O₆ | |

| Molecular Weight | 526.58 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Storage Temperature | 2-8°C, moisture-sensitive |

Physical and Chemical Data

| Property | Value | Conditions | Reference |

| Melting Point | ~97°C | ||

| Specific Rotation [α]D²⁰ | -21 ± 2° | c = 1% in DMF | [3] |

| Purity | ≥97.0% | HPLC | [4] |

| pKa (Predicted) | 3.71 ± 0.10 |

Solubility Data

Quantitative solubility data for Fmoc-Trp(Boc)-OH is not extensively published. However, it is known to be soluble in a variety of polar aprotic organic solvents commonly used in peptide synthesis.

| Solvent | Qualitative Solubility | Quantitative Solubility (approx.) | Reference |

| N,N-Dimethylformamide (DMF) | Soluble | 0.5 M (1 mmol in 2 mL) | |

| Dimethyl sulfoxide (DMSO) | Soluble | - | |

| Dichloromethane (DCM) | Soluble | - | |

| Chloroform | Soluble | - | |

| Ethyl Acetate | Soluble | - | |

| Acetone | Soluble | - | |

| Water | Insoluble | - | |

| Methanol | Low to Insoluble | - | |

| Acetonitrile | Low | - | |

| Hexane | Insoluble | - |

Experimental Protocols

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. For a crystalline solid like Fmoc-Trp(Boc)-OH, a sharp melting range is indicative of high purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry Fmoc-Trp(Boc)-OH is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm. The sample is packed tightly by tapping the tube.

-

Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (~97°C).

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid phase has transformed into a liquid is recorded as the end of the melting range.

-

-

Reporting: The melting point is reported as a range of these two temperatures.

Solubility Determination

The "shake-flask" method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of solid Fmoc-Trp(Boc)-OH is added to a known volume of the desired solvent (e.g., DMF, DMSO) in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (typically 25°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A clear aliquot of the supernatant (the saturated solution) is carefully removed and filtered to eliminate any remaining solid particles.

-

Quantification: The concentration of Fmoc-Trp(Boc)-OH in the filtered, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and is typically expressed in units of g/L, mg/mL, or mol/L.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and identity of Fmoc-Trp(Boc)-OH.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Expected signals would include aromatic protons from the Fmoc and indole groups, the α- and β-protons of the tryptophan backbone, and the protons of the Boc and Fmoc protecting groups.

-

¹³C NMR: Expected signals would correspond to the carbonyl carbons, aromatic carbons, and aliphatic carbons of the entire molecule. One source provides ¹³C-NMR data for a closely related compound in CDCl₃, showing characteristic peaks for the carbonyl, aromatic, and aliphatic regions which would be similar for Fmoc-Trp(Boc)-OH.[1]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule. Expected characteristic absorption bands include:

-

O-H stretch: from the carboxylic acid group.

-

N-H stretch: from the amide bond.

-

C=O stretch: from the carboxylic acid, urethane (Fmoc and Boc), and amide groups.

-

C-H stretch: from the aromatic and aliphatic parts of the molecule.

-

Aromatic C=C stretch: from the Fmoc and indole rings.

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. In techniques like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.[1] Fragmentation patterns can also provide structural information.

Synthesis and Application Workflows

Synthesis of Fmoc-Trp(Boc)-OH

The synthesis of Fmoc-Trp(Boc)-OH is a multi-step process that begins with the amino acid L-tryptophan. The general strategy involves the protection of the indole nitrogen with a Boc group, followed by the protection of the α-amino group with an Fmoc group.

References

A Technical Guide to the Synthesis of Tryptophan-Containing Peptides Using Fmoc-Trp(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Nα-Fmoc-N-in-tert-butyloxycarbonyl-L-tryptophan (Fmoc-Trp(Boc)-OH) in solid-phase peptide synthesis (SPPS). Tryptophan is a critical amino acid for the structure and function of many therapeutic peptides, but its indole side chain is susceptible to modification during synthesis.[1] The use of Fmoc-Trp(Boc)-OH is the gold standard for overcoming these challenges, ensuring the production of high-purity peptides.[1][2]

Introduction: The Challenge of Tryptophan in Peptide Synthesis

The synthesis of peptides containing tryptophan using the Fmoc/tBu strategy presents a significant challenge due to the electron-rich indole side chain.[2] During the final trifluoroacetic acid (TFA)-mediated cleavage step, reactive carbocations are generated from side-chain protecting groups, particularly those used for arginine (e.g., Pbf, Pmc).[2][3] These electrophiles can alkylate the tryptophan indole ring, leading to impurities that are difficult to separate from the target peptide and reducing overall yield and purity.[1][2]

To mitigate these side reactions, the indole nitrogen of tryptophan must be protected. Fmoc-Trp(Boc)-OH has emerged as the preferred derivative for this purpose in modern Fmoc-based SPPS.[1]

Properties of Fmoc-Trp(Boc)-OH

Fmoc-Trp(Boc)-OH is a derivative of L-tryptophan where the α-amino group is protected by a base-labile Fmoc group and the indole nitrogen is protected by an acid-labile Boc group.[4][5] This orthogonal protection scheme is central to its utility in SPPS.[5]

| Property | Value |

| CAS Number | 143824-78-6[4][6] |

| Molecular Formula | C₃₁H₃₀N₂O₆[4][6] |

| Molecular Weight | 526.58 g/mol [4] |

| Appearance | White to off-white crystalline powder[4] |

| Optical Rotation | [α]20/D −21±2°, c = 1% in DMF[5] |

| Storage Temperature | 2-8°C, sensitive to moisture[4] |

| Purity (Typical) | ≥97.0% (HPLC) |

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group on the indole nitrogen provides robust protection against common side reactions encountered during Fmoc-SPPS.

Key Advantages:

-

Prevents Alkylation: The Boc group effectively shields the indole ring from electrophilic attack by carbocations generated during TFA cleavage.[1][2] This is particularly crucial in sequences containing arginine residues protected with sulfonyl-based groups like Pbf or Pmc.[2][7]

-

Minimizes Oxidation: The protected indole is less susceptible to oxidation during synthesis and workup.[8]

-

Improves Yield and Purity: By preventing side reactions, the use of Fmoc-Trp(Boc)-OH leads to purer crude peptides in higher yields, simplifying downstream purification.[2][7]

Upon final cleavage with TFA, the Boc group is removed, but it forms an intermediate N-in-carboxy indole.[6][9] This intermediate continues to protect the tryptophan from alkylation and sulfonation.[4][6] The protective carboxy group is then removed during the aqueous work-up of the peptide.[6]

Experimental Protocols

The following sections detail a general methodology for the manual solid-phase synthesis of a tryptophan-containing peptide using Fmoc-Trp(Boc)-OH.

General Workflow for Fmoc-SPPS

The synthesis follows a cyclical process of deprotection, coupling, and washing for each amino acid added to the peptide chain.[5]

Caption: General workflow for one cycle of Fmoc-SPPS.

Detailed Protocol for a Synthesis Cycle

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Swelling:

-

Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for at least 30-60 minutes.[1][10]

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.[1]

-

Agitate for 5-10 minutes.[1]

-

Drain the solution and repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.[1]

-

Wash the resin thoroughly with DMF (e.g., 5 times) to remove all traces of piperidine.[10]

3. Amino Acid Coupling (incorporating Fmoc-Trp(Boc)-OH):

-

In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3-5 equivalents relative to resin loading) and a coupling agent like HBTU/HATU (3-5 eq.) in DMF.[11]

-

Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.), to the activation mixture.[11]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.[11] The reaction progress can be monitored using a qualitative method like the Kaiser test.

-

After coupling is complete, drain the solution and wash the resin with DMF.

4. Repeat Cycles:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

-

After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM) and dry it under vacuum.[1]

-

Prepare a cleavage cocktail. For peptides containing tryptophan and other sensitive residues like arginine, "Reagent K" is commonly used: TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5).[1] The scavengers (water, phenol, thioanisole, EDT) are crucial for trapping the reactive carbocations generated during cleavage.[8]

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolate the peptide by centrifugation and purify using reverse-phase HPLC.

Quantitative Parameters for Synthesis

The following table summarizes typical quantitative parameters for a standard SPPS cycle.

| Parameter | Expected Value | Notes |

| Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the specific resin used.[11] |

| Amino Acid Equivalents | 3 - 5 eq. | Relative to the resin loading.[11] |

| Coupling Reagent Equivalents | 3 - 5 eq. | For HBTU/HATU activators.[11] |

| Base Equivalents (DIPEA) | 6 - 10 eq. | Relative to the resin loading.[11] |

| Fmoc Deprotection Time | 2 x 10-20 minutes | Using 20% piperidine in DMF.[1][11] |

| Coupling Time | 1 - 2 hours | Monitored by a qualitative test (e.g., Kaiser test).[11] |

| Final Cleavage Time | 2 - 4 hours | Using a TFA-based cleavage cocktail with scavengers.[1] |

| Expected Crude Yield | >85% | Based on initial resin loading.[11] |

| Expected Purity (Crude) | >80% | As determined by HPLC.[11] |

Logic of Orthogonal Protection

The success of Fmoc-SPPS relies on an orthogonal protection strategy, which allows for the selective removal of one type of protecting group while others remain intact.[5] Fmoc-Trp(Boc)-OH is a perfect example of this principle.

Caption: Logic of the orthogonal protection strategy in Fmoc-SPPS.

Application Example: Synthesis of GLP-1 Analogs

Fmoc-Trp(Boc)-OH is frequently used in the synthesis of analogs of glucagon-like peptide-1 (GLP-1), which are important therapeutics for the treatment of type 2 diabetes.[4][12] The native GLP-1 sequence contains a tryptophan residue, making its effective protection critical for successful synthesis.

GLP-1 Receptor Signaling Pathway

Tryptophan-containing peptides like GLP-1 exert their biological effects by activating specific cell surface receptors, such as the GLP-1 receptor (GLP-1R), which is a G-protein coupled receptor (GPCR).

Caption: Simplified GLP-1 receptor signaling pathway.

Conclusion

Fmoc-Trp(Boc)-OH is an indispensable tool for the synthesis of tryptophan-containing peptides.[4] Its use effectively prevents common side reactions such as alkylation of the indole ring, leading to higher purity and yields of the final peptide product.[1][7] The robust protection offered by the Boc group, combined with a well-defined orthogonal deprotection strategy, makes it the standard choice for researchers and drug development professionals working on complex therapeutic peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. benchchem.com [benchchem.com]

- 12. advancedchemtech.com [advancedchemtech.com]

Methodological & Application

Standard Protocol for Incorporating Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tryptophan (Trp) is a critical amino acid in many biologically active peptides. However, its indole side chain is highly susceptible to oxidation and alkylation under the acidic conditions typically used for peptide cleavage from the solid support in Solid-Phase Peptide Synthesis (SPPS). To mitigate these side reactions, the indole nitrogen is protected, most commonly with the acid-labile tert-butyloxycarbonyl (Boc) group. The use of Nα-Fmoc-N-in-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH) is the standard and highly recommended strategy in Fmoc-based SPPS to ensure high purity and yield of the final peptide product.[1]

This document provides a detailed protocol for the efficient incorporation of Fmoc-Trp(Boc)-OH into a growing peptide chain on a solid support. It covers the standard cycle of deprotection, coupling, and washing, as well as the final cleavage and deprotection steps.

Data Presentation: Reagent and Protocol Parameters

The following table summarizes the key quantitative parameters for the successful incorporation of Fmoc-Trp(Boc)-OH. These values are recommendations and may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.

| Parameter | Recommended Value | Notes |

| Resin Loading | 0.2 - 0.8 mmol/g | Dependent on the specific resin used (e.g., Wang, Rink Amide). |

| Amino Acid Equivalents | 3 - 5 eq. | Relative to the resin loading. |

| Coupling Reagent Equivalents | 2.9 - 5 eq. | Relative to the resin loading. HATU and HBTU are generally used in slight deficiency relative to the amino acid. |

| Base Equivalents (DIPEA) | 6 - 10 eq. | N,N-Diisopropylethylamine, relative to the resin loading. |

| Fmoc Deprotection Solution | 20% Piperidine in DMF | A solution of 20% piperidine in N,N-Dimethylformamide is standard for Fmoc removal.[2] |

| Fmoc Deprotection Time | 2 x 10 minutes | Two treatments are recommended to ensure complete deprotection. |

| Coupling Time | 30 - 120 minutes | Varies with the chosen coupling reagent and steric hindrance. Reaction completion should be monitored. |

| Final Cleavage Time | 2 - 4 hours | Using a TFA-based cleavage cocktail. |

| Expected Crude Yield | >85% | Based on the initial resin loading. |

| Expected Purity (Crude) | >80% | As determined by HPLC. |

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency, especially when dealing with sterically hindered amino acids. While the Boc group on the tryptophan side chain is not excessively bulky, efficient activation is key to driving the reaction to completion.

| Coupling Reagent | Class | Typical Coupling Time | Estimated Efficiency (%) | Advantages & Disadvantages |

| HATU | Aminium/Uronium Salt | 20 - 45 min | >99% | Advantages: Very fast and highly efficient, especially for hindered couplings. Lowers risk of racemization. Disadvantages: Higher cost. |

| HBTU | Aminium/Uronium Salt | 30 - 60 min | 98 - 99.5% | Advantages: Fast and efficient, widely used. Disadvantages: Potential for guanidinylation side reaction if not pre-activated.[3] |

| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Advantages: Cost-effective, low risk of racemization when HOBt is used.[4] Disadvantages: Slower reaction rates, potential for insoluble N-acylurea byproduct formation.[3] |

Data extrapolated from studies on sterically hindered amino acids and general principles of SPPS.[3]

Experimental Protocol: Incorporation of Fmoc-Trp(Boc)-OH

This protocol describes a single coupling cycle for adding Fmoc-Trp(Boc)-OH to a peptide-resin.

4.1 Materials

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Trp(Boc)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-